molecular formula C8H7BrN2O B567382 7-bromo-3,4-dihydroquinazolin-2(1H)-one CAS No. 1207175-68-5

7-bromo-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B567382
CAS No.: 1207175-68-5
M. Wt: 227.061
InChI Key: BPYIKIULEAEKEE-UHFFFAOYSA-N
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Description

7-bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with bromoacetyl bromide under basic conditions to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents like amines or thiols under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinazolinones and their derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: The parent compound without the bromine substituent.

    6-chloro-3,4-dihydroquinazolin-2(1H)-one: A similar compound with a chlorine substituent.

    7-methyl-3,4-dihydroquinazolin-2(1H)-one: A similar compound with a methyl substituent.

Uniqueness

7-bromo-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine substituent can also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYIKIULEAEKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278084
Record name 7-Bromo-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-68-5
Record name 7-Bromo-3,4-dihydro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of compound 12 (0.90 g, 4.5 mmol) in THF (10 mL) at room temperature was added CDI (0.80 g, 4.95 mmol), and the reaction was stirred at 80° C. for 6 hr. The mixture was cooled to room temperature, and the solid formed was filtered, washed with diethyl ether to afford 0.73 g (72%) of compound 13 as off-white solid. IR (KBr) νmax. cm−1: 3308, 3158 (NH), 3022 (Ar—H), 1682 (C═O), 1514, 1411 (C═C). 1H NMR (500 MHz, DMSO-d6) δ=5.25 (s, 2H, CH2); 6.82 (d, 1H, J=8.2 Hz, H-5); 7.42 (m, 2H, H-4, H-6); 10.29 (br. s, 1H, NH); 13C NMR (125.7 MHz, DMSO-d6) δ=66.85 (CH2), 113.70 (C-10), 115.70 (C-8), 121.03 (C-7), 127.52 (C-6), 131.41 (C-5), 135.88 (C-9), 151.42 (C═O). Calculated (%) for C8H7BrN2O (225.97); C, 42.32; H, 3.11; N, 12.34. found (%); C, 42.27; H, 3.16; N, 12.28.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

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